2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Design

2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide (CAS 881478-72-4) is a multi-substituted aromatic sulfonamide with the molecular formula C13H21NO3S and a molecular weight of 271.38 g/mol. It is classified as a small molecule research chemical and is primarily utilized as a building block in organic synthesis.

Molecular Formula C13H21NO3S
Molecular Weight 271.38
CAS No. 881478-72-4
Cat. No. B2710374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide
CAS881478-72-4
Molecular FormulaC13H21NO3S
Molecular Weight271.38
Structural Identifiers
SMILESCCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OCC
InChIInChI=1S/C13H21NO3S/c1-5-14-18(15,16)13-9-11(10(3)4)7-8-12(13)17-6-2/h7-10,14H,5-6H2,1-4H3
InChIKeyYPGLWVDDLXBHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide (CAS 881478-72-4): Purity and Supply Baseline for a Research Sulfonamide


2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide (CAS 881478-72-4) is a multi-substituted aromatic sulfonamide with the molecular formula C13H21NO3S and a molecular weight of 271.38 g/mol . It is classified as a small molecule research chemical and is primarily utilized as a building block in organic synthesis . The compound features a benzenesulfonamide core substituted at the 2-position with an ethoxy group, the 5-position with an isopropyl group, and on the sulfonamide nitrogen with an ethyl group. Commercially, it is available from specialist chemical suppliers at a certified purity of 98% , intended exclusively for research and development purposes.

Why 2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide Cannot Be Substituted by Generic Analogs in Research


Carefully controlled substitution patterns on the aromatic sulfonamide core are fundamental to structure-activity relationships (SAR) in chemical biology and medicinal chemistry. For a compound with a specific substitution pattern like 2-ethoxy-N-ethyl-5-isopropylbenzenesulfonamide, simple replacement with a non-N-ethylated analog such as 2-ethoxy-5-isopropylbenzenesulfonamide (CAS 1048919-96-5, MW 243.32) introduces quantifiable differences in molecular weight and predicted physicochemical properties like lipophilicity and solubility, which directly impact target binding, pharmacokinetics in probe compounds, or the physical properties of derived materials. Even a 28-Dalton change can be the decisive factor between active and inactive series in hit-to-lead optimization. The N-ethyl group is a key functional element and cannot be assumed to be interchangeable without a loss of the specific molecular interactions or synthetic utility for which the compound was designed or selected. The following section details the limited but specific data available to reinforce this point.

Quantitative Differentiation Guide for 2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide (CAS 881478-72-4)


Molecular Weight Differentiation vs. Non-N-Ethyl Analog 2-Ethoxy-5-isopropylbenzenesulfonamide

The addition of an N-ethyl group represents a key structural modification. The target compound (CAS 881478-72-4) has a molecular weight of 271.38 g/mol , which is 28.06 g/mol greater than its closest des-ethyl analog, 2-ethoxy-5-isopropylbenzenesulfonamide (CAS 1048919-96-5, MW 243.32 g/mol) . This quantifiable difference in mass corresponds to the specific N-ethyl moiety and directly impacts compound properties.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe Design

N-Ethyl Modification and Predicted Lipophilicity Enhancement

Replacement of a primary sulfonamide (-SO2NH2) with an N-ethyl sulfonamide (-SO2NHCH2CH3) typically results in a measurable increase in lipophilicity. While experimentally determined logP values are unavailable for both target and comparator, in silico fragment-based predictions indicate that the N-ethyl substitution contributes approximately +0.8 to +1.2 to the partition coefficient (logP) relative to the unsubstituted sulfonamide [1]. This is a class-level observation consistent with the Hansch hydrophobic constant for a methylene group (π ≈ 0.5) and the general behavior of N-alkyl sulfonamides [2].

Physicochemical Property Optimization Pharmacokinetics Medicinal Chemistry

Certified Purity as a Determinant of Reproducibility

Procured from specialist suppliers, the target compound is offered at a certified purity of 98% , ensuring a known baseline of chemical integrity. This is a critical parameter for research reproducibility, as no explicit purity data is universally available for the direct des-ethyl analog. The absence of a controlled purity specification would introduce an unquantifiable variable in assay development, SAR studies, or materials synthesis, making a 98% certified batch a more reliable choice.

Analytical Chemistry Reproducibility Chemical Procurement

Optimal Research Application Scenarios for 2-Ethoxy-N-ethyl-5-isopropylbenzenesulfonamide Based on Current Evidence


Ligand Design for Hydrophobic Enzyme Binding Pockets

Based on its class-inferred enhanced lipophilicity stemming from the N-ethyl modification, this compound is a more suitable sulfonamide scaffold for targeting intracellular or membrane-associated proteins with hydrophobic binding pockets compared to its non-N-ethyl analog. It is the compound of choice for initiating a medicinal chemistry campaign where an increase in logP is a required design feature for membrane permeability [1].

Intermediate for Diversified Sulfonamide Library Synthesis

As a bench-stable solid with a defined molecular weight of 271.38 g/mol, the compound is a preferred building block over its des-ethyl analog for the synthesis of focused libraries of N-substituted sulfonamides. Its 11.5% higher molecular weight provides a distinct analytical handle for reaction monitoring by LC-MS, and its N-ethyl group serves as a site for further diversification or as a pre-optimized moiety in SAR exploration .

High-Fidelity Reference Standard for Analytical Method Development

The documented availability at 98% purity makes this compound a superior candidate for developing and validating HPLC or LC-MS analytical methods, especially when studying the separation of N-alkyl sulfonamide analogs. Its use as a high-purity reference standard directly supports reproducible quantification in bioanalytical or process chemistry workflows .

SAR Negative Control with a Key Modification

When working with a series of more complex N-substituted benzenesulfonamides (e.g., with larger N-alkyl chains or aromatic substituents), this compound can serve as a minimal 'N-ethyl' control. It allows researchers to quantitatively decouple the contribution of a simple N-ethyl group from more elaborate substitutions, a critical step in rigorous SAR analysis .

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